molecular formula C11H11F3N2O3 B12612188 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane CAS No. 918137-47-0

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane

Cat. No.: B12612188
CAS No.: 918137-47-0
M. Wt: 276.21 g/mol
InChI Key: LSNPPRGNDUPPIE-UHFFFAOYSA-N
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Description

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is a heterocyclic compound that contains an oxazepane ring substituted with a trifluoronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,3,6-trifluoro-4-nitroaniline with an appropriate oxazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as methanol or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The trifluoronitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The oxazepane ring may also contribute to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is unique due to its oxazepane ring, which imparts distinct chemical and physical properties compared to similar compounds.

Biological Activity

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane (CAS Number: 918137-47-0) is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of trifluoromethyl and nitro groups, suggests significant interactions with biological targets. This article explores the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is C11H11F3N2O3C_{11}H_{11}F_3N_2O_3 with a molecular weight of 276.21 g/mol. The compound's structure includes a 1,4-oxazepane ring which is known for its pharmacological significance.

PropertyValue
CAS Number918137-47-0
Molecular FormulaC11H11F3N2O3
Molecular Weight276.21 g/mol
LogP2.827
PSA58.29 Å

Dipeptidyl Peptidase Inhibition

Dipeptidyl peptidase I (DPP1) inhibitors are of particular interest in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Similar oxazepane derivatives have been identified as effective DPP1 inhibitors, suggesting that this compound may also possess this activity. The inhibition of DPP1 has implications for modulating inflammatory responses in these conditions .

In Vivo Studies

A study exploring the metabolic pathways of substituted oxazepanes indicated that these compounds undergo significant biotransformation in vivo. For example, when administered to male Wistar rats at a dose of 4 mg, various metabolites were identified through high-performance liquid chromatography (HPLC), suggesting active metabolic processes that could influence the biological activity of the parent compound .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction mechanisms of similar compounds with target proteins. The presence of electron-withdrawing groups like trifluoromethyl enhances interactions with enzyme active sites via hydrogen bonding and hydrophobic interactions. These findings imply that this compound could exhibit enhanced biological activity due to favorable binding characteristics .

Properties

CAS No.

918137-47-0

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

4-(2,3,6-trifluoro-4-nitrophenyl)-1,4-oxazepane

InChI

InChI=1S/C11H11F3N2O3/c12-7-6-8(16(17)18)9(13)10(14)11(7)15-2-1-4-19-5-3-15/h6H,1-5H2

InChI Key

LSNPPRGNDUPPIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F

Origin of Product

United States

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